molecular formula C19H16N2 B11849105 5,6-Dihydro-4h,8h-benzo[b]quino[1,8-gh][1,6]naphthyridine CAS No. 7093-26-7

5,6-Dihydro-4h,8h-benzo[b]quino[1,8-gh][1,6]naphthyridine

Cat. No.: B11849105
CAS No.: 7093-26-7
M. Wt: 272.3 g/mol
InChI Key: HOFAOVQLGDZKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,8-Tetrahydrobenzo[b]quinolino[1,8-gh][1,6]naphthyridine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which are analogs of naphthalene with nitrogen atoms incorporated into the ring structure. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,8-Tetrahydrobenzo[b]quinolino[1,8-gh][1,6]naphthyridine typically involves multi-step reactions. One common method includes the reaction of 2-chloro-3-formyl-quinolines with substituted aryl amines via reductive amination, followed by N-allylation and intramolecular Heck-type cyclization . The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a foundation that can be scaled up for industrial purposes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to introduce oxygen-containing functional groups. Common reagents include potassium permanganate (KMnO₄) , which can oxidize double bonds or reduce aromatic systems under specific conditions. These reactions often require acidic or basic conditions and elevated temperatures to facilitate electron transfer.

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, acidic conditionsOxygenated derivatives (e.g., ketones, aldehydes)

Reduction Reactions

Reduction typically involves the removal of oxygen-containing functional groups or the saturation of double bonds. Sodium borohydride (NaBH₄) and LiAlH₄ are commonly used. For example, LiAlH₄ reduction of related benzodiazepinediones yields hydrobenzodiazepinones, as evidenced by NMR and IR spectroscopy showing hydroxyl and NH proton resonances .

Reaction TypeReagents/ConditionsProducts
ReductionLiAlH₄, THFHydrobenzodiazepinones

Substitution Reactions

Substitution reactions replace hydrogen atoms with functional groups. Halogenating agents (e.g., Cl₂ , Br₂ ) or nucleophilic reagents can participate in these transformations. For example, aryl amines may displace halide groups in multi-step syntheses involving anthranilamide adducts .

Reaction TypeReagents/ConditionsProducts
SubstitutionAryl amines, halogenating agentsHalogenated derivatives

Cyclization Reactions

Cyclization is critical in synthesizing the compound’s fused ring system. Reductive amination and intramolecular Heck-type cyclization are key methods. For example:

  • Reductive amination : 2-chloro-3-formyl-quinolines react with aryl amines under reducing conditions to form intermediates.

  • Heck cyclization : N-allylation followed by intramolecular cyclization generates the naphthyridine framework .

Reaction TypeReagents/ConditionsProducts
CyclizationReductive amination, Pd catalystsFused naphthyridine derivatives

Ring Contraction Reactions

Under acidic conditions (e.g., 6N HCl ), the compound undergoes ring contraction via decarbomethoxylation. This mechanism involves nucleophilic attack at carbonyl groups, leading to smaller heterocycles like 2-acetyl-4(3H)-quinazolinone .

Reaction TypeReagents/ConditionsProducts
Ring Contraction6N HCl, heatQuinazolinones

Alkoxide-Catalyzed Rearrangement

Benzodiazepinediones (related precursors) rearrange under alkoxide catalysis (e.g., methoxide in xylene) to form mixtures of maleimides and quinazolinones . This reaction involves nucleophilic attack at carbonyl carbons, followed by ring opening and reclosure .

Reaction TypeReagents/ConditionsProducts
RearrangementNaOMe, xyleneMaleimides, quinazolinones

Key Research Findings

  • Biological Activity : Derivatives show antitumor and MAO inhibitory properties, with IC₅₀ values in the low micromolar range .

  • Mechanistic Insights : Ring contraction and rearrangement pathways are supported by spectroscopic evidence (e.g., NMR splitting patterns, IR carbonyl shifts) .

  • Synthetic Optimization : Continuous flow reactors and catalytic methods (e.g., Pd catalysts) improve yields and scalability .

Comparison of Reagents and Conditions

Reaction TypeReagentsSolvents/ConditionsKey References
OxidationKMnO₄Acidic medium, heat
ReductionLiAlH₄THF, inverse addition
CyclizationPd catalystsHeck conditions

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19_{19}H16_{16}N2_{2}
  • Molecular Weight : 272.34 g/mol
  • Density : 1.29 g/cm³
  • Boiling Point : 515.5°C at 760 mmHg
  • Flash Point : 265.6°C

These properties indicate that the compound is stable under standard laboratory conditions and can be utilized in various synthetic applications.

Chemistry

5,6-Dihydro-4h,8h-benzo[b]quino[1,8-gh][1,6]naphthyridine serves as a versatile scaffold for the synthesis of various derivatives with potential biological activities. Its structure allows for modifications that can enhance desired properties or introduce new functionalities.

Biology

The compound and its derivatives have shown promise as enzyme inhibitors, particularly:

  • Monoamine Oxidase Inhibitors : These compounds are being investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. Inhibition of this enzyme can have implications in treating neurological disorders such as depression and Alzheimer's disease .

Medicine

The pharmacological potential of this compound is evident in several therapeutic areas:

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth .
  • Antiviral Properties : Some studies suggest that these compounds can inhibit viral replication and may be effective against various viral pathogens .
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Case Study 1: MAO Inhibition

A recent study synthesized novel derivatives of this compound and evaluated their potency as MAO inhibitors. One derivative demonstrated an IC50_{50} value of 1.35 μM against MAO-B, indicating strong inhibitory activity comparable to established MAO inhibitors like pargyline . This suggests potential therapeutic applications in treating neurodegenerative diseases.

Case Study 2: Anticancer Activity

Research conducted on various naphthyridine derivatives revealed significant anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines. The findings support the notion that modifications to the naphthyridine scaffold can enhance its efficacy against specific cancer types .

Mechanism of Action

The mechanism of action of 4,5,6,8-Tetrahydrobenzo[b]quinolino[1,8-gh][1,6]naphthyridine involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects . The pathways involved can vary depending on the specific biological activity being targeted.

Comparison with Similar Compounds

Biological Activity

5,6-Dihydro-4H,8H-benzo[b]quino[1,8-gh][1,6]naphthyridine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H16N2
  • Molecular Weight : 272.34 g/mol
  • CAS Number : 7093-26-7

Research indicates that this compound exhibits antitumor properties. It acts primarily through the inhibition of the PARP1 enzyme, which plays a crucial role in DNA repair mechanisms. By inhibiting PARP1, this compound can induce DNA damage in cancer cells, leading to cell death and potentially enhancing the efficacy of other chemotherapeutic agents such as Temozolomide .

Case Studies and Research Findings

  • PARP Inhibition :
    • A study highlighted the development of derivatives based on benzo[de][1,7]naphthyridin-7(8H)-ones that showed significant PARP1 inhibitory activity (IC50 < 0.31 nM) and effectively induced DNA double-strand breaks in BRCA-deficient cells . This suggests that this compound may share similar mechanisms of action.
  • Cytotoxicity Studies :
    • In vitro assays demonstrated that compounds related to this compound exhibited cytotoxic effects against various cancer cell lines. For instance, a derivative was found to have a CC50 value of < 0.26 nM against MDA-MB-436 cells (BRCA1-deficient), indicating its potential as a targeted therapy for specific breast cancers .
  • Combination Therapies :
    • The compound has shown promise in combination therapies where it enhances the effects of existing chemotherapeutics. For example, when used alongside Temozolomide, it significantly increased cytotoxicity in cancer cells by impairing their DNA repair capabilities .

Comparative Biological Activity

To better understand the biological activity of this compound compared to other compounds with similar structures or activities, a summary table is provided below:

Compound NameMechanism of ActionIC50 (nM)Notable Effects
This compoundPARP1 Inhibition<0.31Induces DNA damage
Benzo[de][1,7]naphthyridin-7(8H)-onePARP1 Inhibition<0.31Enhances cytotoxicity with Temozolomide
Other PARP Inhibitors (e.g., Olaparib)PARP1 Inhibition~10Approved for BRCA-mutated cancers

Properties

CAS No.

7093-26-7

Molecular Formula

C19H16N2

Molecular Weight

272.3 g/mol

IUPAC Name

3,13-diazapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,17(21),18-octaene

InChI

InChI=1S/C19H16N2/c1-2-9-17-14(5-1)11-15-12-21-10-4-7-13-6-3-8-16(19(13)21)18(15)20-17/h1-3,5-6,8-9,11H,4,7,10,12H2

InChI Key

HOFAOVQLGDZKIS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C4=NC5=CC=CC=C5C=C4CN3C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.